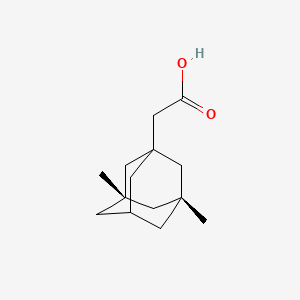
N-Formyl-L-Met-Met-Met
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-Met-Met-Met is a tripeptide compound consisting of three methionine residues with an N-formyl group attached to the amino terminus. This compound is of interest due to its role in various biological processes, particularly in protein synthesis and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formyl-L-Met-Met-Met can be synthesized through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the N-terminal methionine is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, high-purity reagents, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-Met-Met-Met undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine residues.
Substitution: Derivatives with different functional groups replacing the formyl group.
Scientific Research Applications
N-Formyl-L-Met-Met-Met has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Plays a role in studying protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential in modulating immune responses and as a biomarker for mitochondrial dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
N-Formyl-L-Met-Met-Met exerts its effects primarily through its interaction with formyl peptide receptors (FPRs) on the surface of immune cells. These receptors recognize the formyl group and initiate a signaling cascade that leads to various cellular responses, including chemotaxis, activation of immune cells, and modulation of inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
N-Formylmethionine: A single methionine residue with an N-formyl group, used in the initiation of protein synthesis in bacteria.
N-Formyl-Met-Leu-Phe: A tripeptide with chemotactic properties, used in studies of immune cell migration.
Uniqueness
N-Formyl-L-Met-Met-Met is unique due to its specific sequence of three methionine residues, which may confer distinct biochemical properties and interactions compared to other formylated peptides
Properties
Molecular Formula |
C16H29N3O5S3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t11-,12-,13-/m0/s1 |
InChI Key |
JAGURBYHFCUGLL-AVGNSLFASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC=O |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


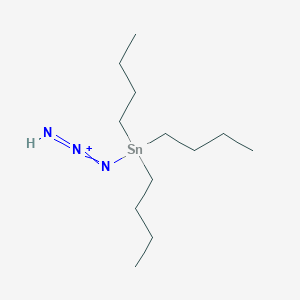
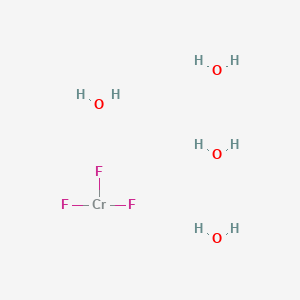
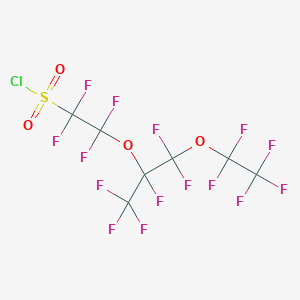
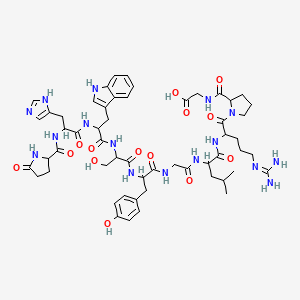
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



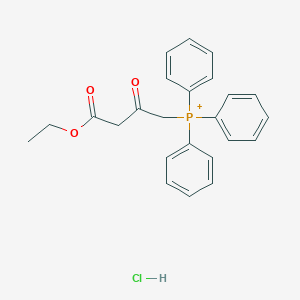
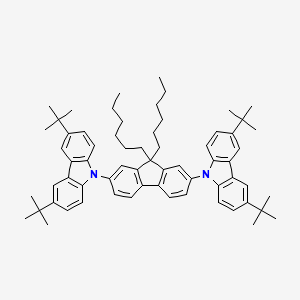

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
